Benzene,[(1-phenylethyl)sulfonyl]-
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Overview
Description
Benzene,[(1-phenylethyl)sulfonyl]- is an organic compound with the molecular formula C14H14O2S It is a derivative of benzene, where a sulfonyl group is attached to a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene,[(1-phenylethyl)sulfonyl]- typically involves the sulfonylation of benzene derivatives. One common method is the reaction of benzene with (1-phenylethyl)sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of Benzene,[(1-phenylethyl)sulfonyl]- may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Benzene,[(1-phenylethyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are commonly used.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzene derivatives depending on the reagent used.
Scientific Research Applications
Benzene,[(1-phenylethyl)sulfonyl]- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene,[(1-phenylethyl)sulfonyl]- involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophiles, making it a useful functional group in various chemical reactions. The pathways involved in its reactivity include electrophilic aromatic substitution and nucleophilic addition.
Comparison with Similar Compounds
Similar Compounds
Benzene,[(1-phenylethyl)thio]-: A similar compound where the sulfonyl group is replaced with a thio group.
Benzene,[(1-phenylethyl)amino]-: A derivative with an amino group instead of a sulfonyl group.
Uniqueness
Benzene,[(1-phenylethyl)sulfonyl]- is unique due to its sulfonyl group, which imparts distinct chemical properties such as increased polarity and reactivity towards nucleophiles. This makes it a valuable compound in various synthetic and industrial applications.
Properties
CAS No. |
24422-78-4 |
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Molecular Formula |
C14H14O2S |
Molecular Weight |
246.33 g/mol |
IUPAC Name |
1-(benzenesulfonyl)ethylbenzene |
InChI |
InChI=1S/C14H14O2S/c1-12(13-8-4-2-5-9-13)17(15,16)14-10-6-3-7-11-14/h2-12H,1H3 |
InChI Key |
RJJADNZVROBEOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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